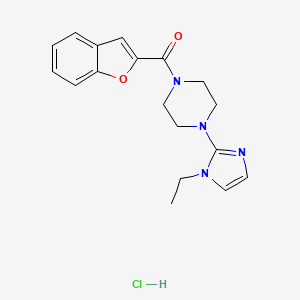

1-(1-benzofuran-2-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Description

1-(1-Benzofuran-2-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a piperazine derivative characterized by two key substituents:

- Benzofuran-2-carbonyl group: A bicyclic aromatic system with an oxygen atom, contributing to π-π stacking and hydrogen-bonding interactions.

- The hydrochloride salt improves aqueous solubility, a common feature in pharmaceuticals for enhanced bioavailability.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2.ClH/c1-2-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)16-13-14-5-3-4-6-15(14)24-16;/h3-8,13H,2,9-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIPEDYCCAWYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(1-benzofuran-2-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a novel hybrid molecule that integrates the structural motifs of benzofuran, piperazine, and imidazole. This combination is designed to enhance biological activity, particularly against various pathogens and cancer cell lines. Recent studies have explored its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, which includes the coupling of benzofuran derivatives with piperazine and imidazole units. The characterization of the synthesized compound is performed using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent research indicates that compounds related to this hybrid structure exhibit significant antimicrobial activity. For instance, derivatives synthesized from piperazine-benzofuran hybrids have shown potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL, outperforming standard treatments like ethambutol . The safety profile of these compounds is also promising, demonstrating low toxicity and good selectivity indices.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various human cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against several cancer types. One study reported an IC50 of 0.47 nM against specific cancer cells, indicating strong cytotoxicity compared to established chemotherapeutics . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which can be crucial for inhibiting tumor growth.

Study 1: Antimicrobial Efficacy

A series of benzofuran-piperazine derivatives were tested against Mtb. The results highlighted that compounds with specific substitutions on the benzofuran ring exhibited enhanced activity. For instance:

| Compound ID | MIC (µg/mL) | Comparison to Ethambutol |

|---|---|---|

| 4a | 0.78 | Superior |

| 4b | 1.56 | Equivalent |

This study supports the hypothesis that structural modifications can significantly impact biological activity.

Study 2: Anticancer Properties

In a study evaluating the anticancer effects on various cell lines including A549 (lung cancer) and MCF-7 (breast cancer), compounds derived from similar structures showed promising results:

| Cell Line | IC50 (µM) | Control Drug IC50 (µM) |

|---|---|---|

| A549 | 2.20 | Doxorubicin: 23.27 |

| MCF-7 | 3.07 | Doxorubicin: 15.17 |

These findings suggest that the hybrid compound may provide a beneficial alternative or complement to existing therapies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique substituents differentiate it from other piperazine-based derivatives. Below is a comparative table highlighting key structural and functional differences:

Key Observations:

- Benzofuran vs. Phenyl Groups : The benzofuran moiety in the target compound may improve metabolic stability compared to simple phenyl groups (e.g., in aripiprazole intermediates) due to its rigid, oxygen-containing structure.

- Imidazole vs. other targets).

- Halogenation : Unlike the dichlorophenyl or bromobenzyl groups in analogs, the target compound lacks halogens, which may reduce toxicity risks but also limit halogen-bonding interactions critical for some targets.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The ethyl group on imidazole likely increases logP compared to methyl-substituted imidazoles (e.g., HBK series) , enhancing membrane permeability.

- Solubility: The hydrochloride salt ensures higher aqueous solubility than non-salt forms (e.g., neutral piperazine derivatives in ) .

- Metabolic Stability: Benzofuran’s aromatic system may resist oxidative degradation better than phenolic ethers (e.g., HBK14) or furan derivatives (e.g., prazosin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.